molecular formula C11H9BrClN B8493996 6-Bromomethyl-2-chloro-4-methylquinoline

6-Bromomethyl-2-chloro-4-methylquinoline

Cat. No. B8493996
M. Wt: 270.55 g/mol
InChI Key: AHXOJPDFZMIBIF-UHFFFAOYSA-N
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Patent
US08044068B2

Procedure details

To a solution of 6-bromomethyl-2-chloro-4-methylquinoline (0.40 g) in methanol (8 mL) was added 1 M aqueous sodium hydroxide (4 mL) at room temperature, and the mixture was stirred at 70° C. for 30 min. After cooled to room temperature, the reaction solution was diluted with ethyl acetate. The organic layer was washed with saturated brine, the organic layer was dried with anhydrous magnesium sulfate, the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1:4) to obtain 2-chloro-6-methoxymethyl-4-methylquinoline (0.31 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([Cl:13])[CH:7]=[C:6]2[CH3:14].[OH-:15].[Na+].[CH3:17]O>C(OCC)(=O)C>[Cl:13][C:8]1[CH:7]=[C:6]([CH3:14])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([CH2:2][O:15][CH3:17])[CH:4]=2)[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrCC=1C=C2C(=CC(=NC2=CC1)Cl)C
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)C)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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